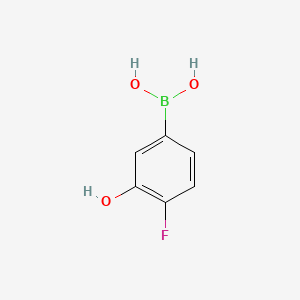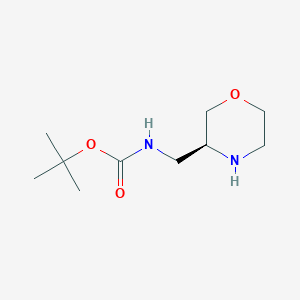
(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of carbamates consists of a carbamate group (-NHCOO-) which is a functional group derived from carbamic acid. The specific structure of “(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate” would depend on the specific arrangement of these groups.Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions, including hydrolysis and reactions with amines . The specific reactions that “(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate” can undergo would depend on its specific structure.Physical And Chemical Properties Analysis
The physical and chemical properties of carbamates can vary widely depending on their specific structure . They can range from volatile liquids to crystalline solids, and their solubility in water and organic solvents can also vary.Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Research into synthetic phenolic antioxidants, such as (S)-tert-butyl (morpholin-3-ylmethyl)carbamate, has focused on their widespread use in industrial and commercial products to prevent oxidative reactions and extend product shelf life. Studies have detected these compounds in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water, as well as in human tissues. Their presence raises concerns about environmental pollution and human exposure through food intake, dust ingestion, and the use of personal care products. To address these issues, future studies are encouraged to investigate contamination and environmental behaviors of novel, high molecular weight synthetic phenolic antioxidants, their toxicity, and the development of alternatives with lower toxicity and migration potential (Liu & Mabury, 2020).
Antioxidant Activity
The study of antioxidants, including (S)-tert-butyl (morpholin-3-ylmethyl)carbamate, is significant due to their implications in food engineering, medicine, and pharmacy. Various tests, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are used to determine antioxidant activity. These tests are based on chemical reactions and spectrophotometry, monitoring the occurrence of characteristic colors or the discoloration of solutions to be analyzed. This research is crucial for understanding the antioxidant capacity of complex samples, including those containing (S)-tert-butyl (morpholin-3-ylmethyl)carbamate (Munteanu & Apetrei, 2021).
Environmental Remediation
The decomposition of air toxics, such as methyl tert-butyl ether (MTBE), a compound related to (S)-tert-butyl (morpholin-3-ylmethyl)carbamate, by adding hydrogen in a cold plasma reactor has been studied as a means of environmental remediation. This method shows promise for decomposing and converting MTBE into less harmful substances, thereby demonstrating the potential application of similar compounds for environmental clean-up efforts (Hsieh et al., 2011).
Enzyme-less Electrochemical Sensors
Nanocomposite-based enzyme-less electrochemical sensors have been developed for the detection of carbamate and organophosphorus pesticides, demonstrating the versatility of (S)-tert-butyl (morpholin-3-ylmethyl)carbamate-related compounds in analytical applications. These sensors offer a good alternative to enzyme-based sensors and classical chromatographic methods, providing comparable sensitivity for pesticide detection. This technology could revolutionize the monitoring of environmental pollutants and food safety (Feyisa & Tadele, 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[[(3S)-morpholin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGAMPLHQAGRIU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657776 | |
| Record name | tert-Butyl {[(3S)-morpholin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate | |
CAS RN |
1257850-88-6 | |
| Record name | tert-Butyl {[(3S)-morpholin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



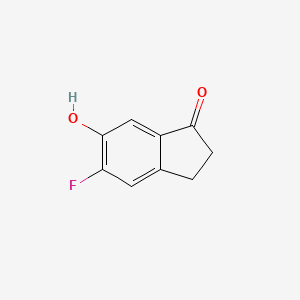
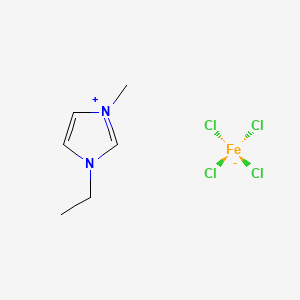
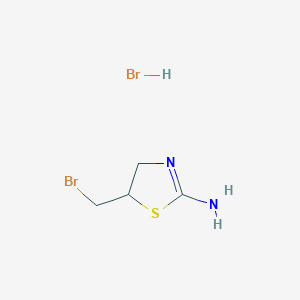
![6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B1437230.png)
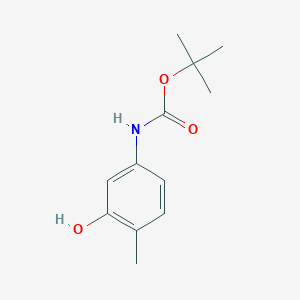
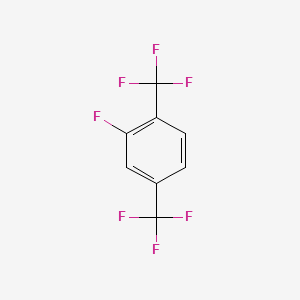
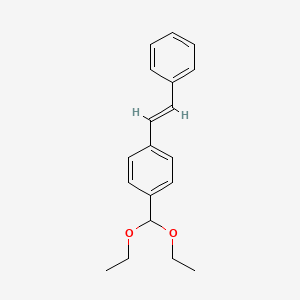
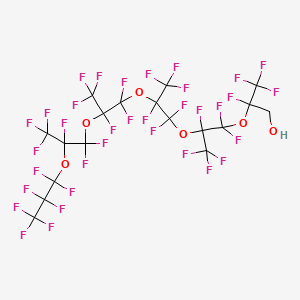
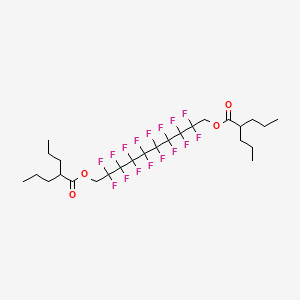
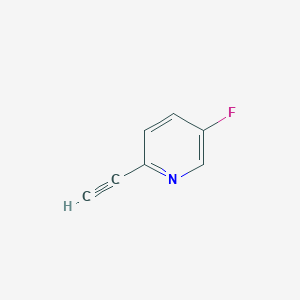
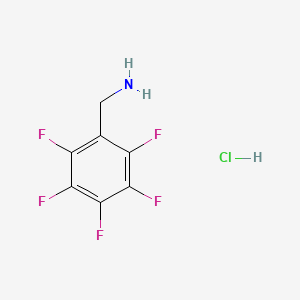
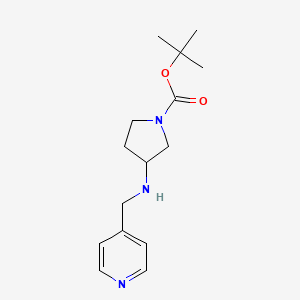
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide](/img/structure/B1437243.png)
